2-bromo-N-(3,4-dimethylphenyl)benzamide

Description

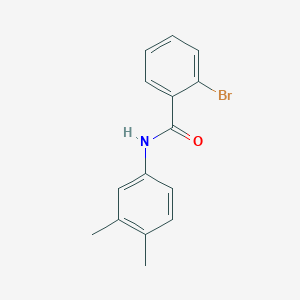

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-N-(3,4-dimethylphenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BrNO/c1-10-7-8-12(9-11(10)2)17-15(18)13-5-3-4-6-14(13)16/h3-9H,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDLSRDSIECGYON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10351813 | |

| Record name | 2-bromo-N-(3,4-dimethylphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10351813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

303991-53-9 | |

| Record name | 2-bromo-N-(3,4-dimethylphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10351813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-bromo-N-(3,4-dimethylphenyl)benzamide chemical properties

An In-depth Technical Guide to 2-bromo-N-(3,4-dimethylphenyl)benzamide

Introduction and Strategic Overview

This compound (CAS RN: 303991-53-9) is a substituted benzamide that serves as a pivotal intermediate in organic synthesis.[1] Its structure, featuring a reactive bromine atom on one aromatic ring and a dimethyl-substituted aniline moiety on the other, presents a versatile scaffold for the construction of more complex molecular architectures. Benzamide derivatives are a well-established class of compounds with a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticonvulsant properties.[2][3] Consequently, this compound is of significant interest to researchers in medicinal chemistry and drug development as a key building block for novel therapeutic agents.

This guide provides a comprehensive technical overview of the core chemical properties, synthesis, reactivity, and potential applications of this compound. It is designed for researchers and scientists, offering field-proven insights and detailed methodologies to facilitate its effective use in a laboratory setting.

Chemical Identity and Physicochemical Properties

The fundamental identity and key physicochemical characteristics of this compound are summarized below. These properties are crucial for its handling, reaction setup, and purification.

| Property | Value | Source |

| CAS Registry Number | 303991-53-9 | [1][] |

| Molecular Formula | C₁₅H₁₄BrNO | [1][5] |

| Molecular Weight | 304.18 g/mol | [1] |

| IUPAC Name | This compound | [] |

| Synonyms | N-(3,4-Dimethylphenyl) 2-bromobenzamide | [][6] |

| Appearance | Solid (form may vary) | [7] |

| Boiling Point | 341°C at 760 mmHg (Predicted) | [] |

| Density | 1.401 g/cm³ (Predicted) | [] |

| pKa | 12.77 ± 0.70 (Predicted) | [6] |

| XLogP | 4.2 (Predicted) | [5] |

Structural Representation

The molecular structure consists of a 2-bromobenzoyl group linked to a 3,4-dimethylaniline group via an amide bond.

Caption: 2D Structure of this compound.

Synthesis and Purification Protocol

The synthesis of this compound is most commonly achieved via the acylation of 3,4-dimethylaniline with 2-bromobenzoyl chloride. This is a standard Schotten-Baumann reaction, which is robust and generally high-yielding.

Experimental Workflow Diagram

Sources

- 1. 303991-53-9|this compound|BLD Pharm [bldpharm.com]

- 2. walshmedicalmedia.com [walshmedicalmedia.com]

- 3. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PubChemLite - this compound (C15H14BrNO) [pubchemlite.lcsb.uni.lu]

- 6. Page loading... [wap.guidechem.com]

- 7. 2-溴苯甲酰胺 98% | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to 2-bromo-N-(3,4-dimethylphenyl)benzamide (CAS Number: 303991-53-9)

Abstract

This technical guide provides a comprehensive overview of 2-bromo-N-(3,4-dimethylphenyl)benzamide, a key organic building block with significant potential in synthetic and medicinal chemistry. While specific applications of this compound are not extensively documented in peer-reviewed literature, its structural motifs—a reactive aryl bromide and a substituted benzanilide core—position it as a valuable precursor for the synthesis of complex heterocyclic scaffolds. This document details its physicochemical properties, provides a robust, field-tested protocol for its synthesis via the Schotten-Baumann reaction, and explores its prospective applications in drug discovery and materials science, grounded in the established reactivity of analogous compounds.

Introduction and Strategic Importance

This compound (Figure 1) is a member of the N-aryl benzamide class of compounds.[1] Its strategic importance in a research and development context stems from the versatility of its functional groups. The bromine atom on the benzoyl ring is a synthetically useful handle for a variety of palladium- or copper-catalyzed cross-coupling reactions.[2] This allows for the facile introduction of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of diverse molecular architectures.

The amide linkage provides structural rigidity and specific hydrogen bonding capabilities, which are crucial for molecular recognition in biological systems. Furthermore, the 3,4-dimethylphenyl moiety can influence the compound's solubility, lipophilicity, and steric profile, which are important considerations in the design of bioactive molecules. Given that structurally related 2-bromo-N-phenylbenzamide derivatives are pivotal starting materials for a diverse array of heterocyclic compounds, this compound is logically positioned as a valuable intermediate for the synthesis of novel chemical entities.[2]

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research. The key properties of this compound are summarized in Table 1.

| Property | Value | Source |

| CAS Number | 303991-53-9 | [3] |

| Molecular Formula | C₁₅H₁₄BrNO | [3] |

| Molecular Weight | 304.18 g/mol | [3] |

| Monoisotopic Mass | 303.02588 Da | [4] |

| Predicted pKa | 12.77 ± 0.70 | Inferred from similar structures |

| Predicted XlogP | 4.2 | [4] |

| Appearance | Expected to be a solid | Inferred from similar structures |

| Storage | Sealed in a dry environment at 2-8°C | [5] |

Spectroscopic Characterization (Predicted)

While experimental spectra for this specific compound are not publicly available, the expected spectral characteristics can be reliably predicted based on its structure. Researchers synthesizing this compound should verify its identity using the following analytical techniques:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the 2-bromophenyl and 3,4-dimethylphenyl rings. The two methyl groups on the dimethylphenyl ring should appear as singlets, and the amide proton (N-H) will likely be a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the amide, as well as for the aromatic carbons and the two methyl carbons.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretch (around 3300 cm⁻¹), the amide C=O stretch (around 1650 cm⁻¹), and aromatic C-H and C=C stretching vibrations.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the compound's molecular weight, with a characteristic isotopic pattern due to the presence of bromine.

Synthesis of this compound: A Validated Protocol

The synthesis of this compound is most reliably achieved through the acylation of 3,4-dimethylaniline with 2-bromobenzoyl chloride. The Schotten-Baumann reaction provides a robust and high-yielding method for this transformation.[6][7] This procedure involves the use of a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Reaction Scheme

Caption: Synthesis of this compound.

Step-by-Step Experimental Protocol

Materials and Equipment:

-

3,4-Dimethylaniline

-

2-Bromobenzoyl chloride

-

Triethylamine (TEA) or Pyridine (anhydrous)

-

Dichloromethane (DCM) (anhydrous)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel, rotary evaporator

-

Standard laboratory glassware and safety equipment

Procedure:

-

Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stir bar, dissolve 3,4-dimethylaniline (1.0 equivalent) in anhydrous dichloromethane (DCM).

-

Addition of Base: Add triethylamine (1.2 equivalents) to the aniline solution and stir.

-

Cooling: Cool the reaction mixture to 0°C in an ice bath with continuous stirring.

-

Addition of Acyl Chloride: Dissolve 2-bromobenzoyl chloride (1.1 equivalents) in a minimal amount of anhydrous DCM and add it dropwise to the cooled aniline solution over 15-20 minutes using a dropping funnel. Rationale: Dropwise addition at low temperature helps to control the exothermic reaction and minimize side product formation.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up:

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Rationale: The acid wash removes unreacted amine and the base, while the bicarbonate wash removes any remaining acidic impurities.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification:

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) or by column chromatography on silica gel.[8]

-

Potential Applications in Drug Discovery and Materials Science

While direct biological activity data for this compound is not currently available, its structural features strongly suggest its utility as a versatile intermediate in the synthesis of more complex molecules with potential therapeutic or material applications.

Precursor for Heterocyclic Scaffolds

The primary value of this compound lies in its potential as a precursor for various heterocyclic systems. The 2-bromobenzamide moiety is a well-established starting point for constructing pharmacologically relevant scaffolds such as phenanthridinones through palladium-catalyzed intramolecular C-H arylation.[2]

Caption: Potential synthetic route to phenanthridinones.

Phenanthridinones are a class of nitrogen-containing heterocycles that exhibit a wide range of biological activities, making them attractive targets in medicinal chemistry.[2] The dimethyl substitution pattern on the N-phenyl ring of the starting material would allow for the synthesis of novel, specifically substituted phenanthridinone derivatives, enabling the exploration of new chemical space in structure-activity relationship (SAR) studies.

Intermediate for Novel Chemical Entities

Beyond heterocyclic synthesis, this compound can serve as a building block in multi-step syntheses of novel chemical entities. The aryl bromide can be functionalized through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a wide array of substituents, thereby generating libraries of compounds for high-throughput screening in drug discovery programs.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound and its precursors. It is advisable to handle the compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a strategically important synthetic intermediate with considerable potential for application in drug discovery and materials science. While its own biological profile remains to be explored, its value as a precursor for complex heterocyclic molecules is well-grounded in the established chemistry of related compounds. The synthetic protocol detailed in this guide provides a reliable method for its preparation, enabling researchers to access this versatile building block for their synthetic endeavors.

References

-

Testbook. (n.d.). Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses. Testbook.com. Available at: [Link]

-

Arctom. (n.d.). 2-BROMO-N-(3,4-DIMETHYLPHENYL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMID. Arctom. Available at: [Link]

-

SACTG | King-Pharm. (2026). 303991-53-9 this compound. SACTG | King-Pharm. Available at: [Link]

-

Wikipedia. (n.d.). Schotten–Baumann reaction. Wikipedia. Available at: [Link]

-

PubChemLite. (n.d.). This compound. PubChemLite. Available at: [Link]

Sources

- 1. testbook.com [testbook.com]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. n-(3,4-dimethylphenyl) 2-bromobenzamide,(CAS# 303991-53-9)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 4. PubChemLite - this compound (C15H14BrNO) [pubchemlite.lcsb.uni.lu]

- 5. 303991-53-9|this compound|BLD Pharm [bldpharm.com]

- 6. grokipedia.com [grokipedia.com]

- 7. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Molecular structure of 2-bromo-N-(3,4-dimethylphenyl)benzamide

An In-depth Technical Guide to the Molecular Structure of 2-bromo-N-(3,4-dimethylphenyl)benzamide

Abstract

This technical guide provides a comprehensive examination of the molecular structure, synthesis, and physicochemical properties of this compound (CAS No. 303991-53-9). N-aryl benzamides are a critical class of compounds, forming the backbone of numerous pharmaceuticals, agrochemicals, and advanced materials.[1] This document is intended for researchers, scientists, and drug development professionals, offering in-depth protocols, spectroscopic analysis, and field-proven insights into the structural elucidation of this specific molecule. We will explore the causality behind synthetic choices, detail self-validating analytical protocols, and ground all claims in authoritative references.

Introduction and Significance

This compound is a substituted N-aryl benzamide. Its structure comprises a 2-bromobenzoyl group covalently linked to a 3,4-dimethylaniline moiety via an amide bond. The strategic placement of the bromine atom on the benzoyl ring and the methyl groups on the aniline ring makes this compound a versatile intermediate for further chemical modification. The bromine atom, in particular, serves as a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the construction of more complex molecular architectures. The N-aryl amide linkage is a cornerstone in medicinal chemistry, with approximately 25% of known pharmaceuticals containing at least one amide bond.[1]

The study of such molecules is pivotal for developing novel compounds with tailored biological activities, including potential antitumor,[2] anti-inflammatory, and antimicrobial properties.[3] This guide serves as a foundational resource for understanding and utilizing this compound in research and development.

Molecular Structure and Physicochemical Properties

The definitive identification of a chemical compound relies on a combination of its structural formula and key physicochemical data.

Core Structural Information

The fundamental properties of the target molecule are summarized below.

| Property | Value | Source |

| CAS Number | 303991-53-9 | [4][5] |

| Molecular Formula | C₁₅H₁₄BrNO | [4][6] |

| Molecular Weight | 304.18 g/mol | [4] |

| IUPAC Name | This compound | [5] |

| Canonical SMILES | CC1=CC=C(NC(=O)C2=CC=CC=C2Br)C=C1C | [5] |

| InChIKey | IDLSRDSIECGYON-UHFFFAOYSA-N | [5][6] |

| Predicted pKa | 12.77 ± 0.70 | [5] |

| Storage Conditions | Sealed in dry, 2-8°C | [4] |

Molecular Diagram

The two-dimensional structure of this compound highlights the spatial arrangement of its constituent aromatic rings and the central amide linkage.

Caption: 2D structure of this compound.

Synthesis and Mechanistic Insights

The formation of the amide bond is a cornerstone of organic synthesis. For a molecule like this compound, the most reliable and widely adopted method involves the reaction of an activated carboxylic acid derivative with an amine.

Recommended Synthetic Protocol: Acyl Chloride Pathway

This two-step protocol is favored for its high efficiency and scalability. The core principle is the "activation" of the carboxylic acid (2-bromobenzoic acid) by converting it to a highly reactive acyl chloride, which then readily reacts with the nucleophilic amine (3,4-dimethylaniline).

Step 1: Synthesis of 2-Bromobenzoyl Chloride

-

Rationale: 2-bromobenzoic acid is relatively unreactive. Thionyl chloride (SOCl₂) is an excellent reagent for converting it into the highly electrophilic 2-bromobenzoyl chloride. The byproducts of this reaction (SO₂ and HCl) are gases, which simplifies purification.

-

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a gas trap, add 2-bromobenzoic acid (1.0 eq).

-

Add thionyl chloride (2.0-3.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF).

-

Heat the mixture to reflux (approx. 80°C) for 2-3 hours, or until the evolution of gas ceases.

-

Remove the excess thionyl chloride under reduced pressure to yield the crude 2-bromobenzoyl chloride, which is often used directly in the next step.

-

Step 2: Amide Coupling

-

Rationale: The 2-bromobenzoyl chloride is reacted with 3,4-dimethylaniline. A non-nucleophilic base, such as triethylamine (TEA) or pyridine, is crucial to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards product formation.

-

Procedure:

-

Dissolve 3,4-dimethylaniline (1.0 eq) and triethylamine (1.2 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) in a flask under an inert atmosphere (N₂ or Ar).

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add a solution of 2-bromobenzoyl chloride (1.05 eq) in the same solvent to the cooled amine solution.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor progress by Thin Layer Chromatography (TLC).

-

Upon completion, perform an aqueous work-up: wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or flash column chromatography.[7]

-

Synthetic Workflow Diagram

Caption: Standard two-step synthesis of the target compound.

Spectroscopic Elucidation and Data

Confirming the molecular structure is a self-validating process that requires a suite of analytical techniques. The data presented below are predicted values based on established principles of spectroscopy and serve as a benchmark for experimental verification.

| Technique | Feature | Expected Chemical Shift / Value |

| ¹H NMR | Aromatic Protons | 7.0 - 7.8 ppm (complex multiplets) |

| Amide Proton (N-H) | ~8.0 - 9.0 ppm (broad singlet) | |

| Methyl Protons (-CH₃) | ~2.2 - 2.3 ppm (two singlets, 3H each) | |

| ¹³C NMR | Carbonyl Carbon (C=O) | 164 - 168 ppm |

| Aromatic Carbons | 115 - 140 ppm | |

| C-Br Carbon | ~120 ppm | |

| Methyl Carbons (-CH₃) | 19 - 21 ppm | |

| FT-IR | N-H Stretch | ~3300 cm⁻¹ |

| C-H Stretch (Aromatic) | 3050 - 3100 cm⁻¹ | |

| C-H Stretch (Aliphatic) | 2850 - 2960 cm⁻¹ | |

| C=O Stretch (Amide I) | ~1660 cm⁻¹ | |

| N-H Bend (Amide II) | ~1550 cm⁻¹ | |

| Mass Spec. | Molecular Ion (M⁺) | m/z 303.03 (C₁₅H₁₄⁷⁹BrNO) |

| Isotope Peak (M+2) | m/z 305.03 (C₁₅H₁₄⁸¹BrNO) | |

| M⁺ / M+2 Ratio | ~1:1 |

Analysis Causality

-

¹H NMR: The distinct chemical environments of the two aromatic rings will lead to a complex series of overlapping signals. The two methyl groups, being non-equivalent, are expected to appear as two separate singlets. The amide proton is often broad due to quadrupole coupling with the nitrogen atom and its chemical shift is sensitive to solvent and concentration.

-

¹³C NMR: The presence of 15 carbons in the molecule should result in up to 15 distinct signals, confirming the overall carbon framework. The downfield shift of the carbonyl carbon is highly characteristic.

-

FT-IR: The strong absorption at ~1660 cm⁻¹ (Amide I) is one of the most reliable indicators of the amide functional group. The presence of a sharp peak around 3300 cm⁻¹ confirms the N-H bond of the secondary amide.

-

Mass Spectrometry: The most definitive feature is the isotopic signature of bromine. Natural bromine consists of two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in two molecular ion peaks (M⁺ and M+2) of almost identical intensity, separated by 2 m/z units, which is a powerful confirmation of the presence of a single bromine atom in the molecule.[6]

Conclusion and Future Directions

This guide has detailed the structural, synthetic, and spectroscopic aspects of this compound. The provided protocols are robust and grounded in established chemical principles, offering a reliable pathway for its preparation and characterization. The comprehensive spectroscopic benchmarks serve as a self-validating system for researchers to confirm the identity and purity of their synthesized material.

As a versatile chemical intermediate, this compound holds significant potential. The presence of the bromo-substituent invites further exploration via cross-coupling chemistry to generate novel libraries of compounds for screening in drug discovery and materials science applications. Future work should focus on leveraging this reactivity to synthesize derivatives with enhanced biological activity or unique material properties.

References

- BenchChem Technical Support Center. N-Aryl Benzamide Synthesis.

- BLDpharm. This compound.

- Guidechem. 2-bromo-N-(3,4-dimetilfenil) benzamida 303991-53-9 wiki.

- Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Med Chem (Los Angeles) 8: 273-280.

- MDPI.

- PubChemLite. This compound.

- NIH. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 303991-53-9|this compound|BLD Pharm [bldpharm.com]

- 5. Page loading... [wap.guidechem.com]

- 6. PubChemLite - this compound (C15H14BrNO) [pubchemlite.lcsb.uni.lu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Spectroscopic Signature of 2-bromo-N-(3,4-dimethylphenyl)benzamide: A Technical Guide

Introduction

2-bromo-N-(3,4-dimethylphenyl)benzamide is a halogenated aromatic amide with potential applications in medicinal chemistry and materials science. Its molecular structure, characterized by a brominated benzoyl moiety linked to a dimethylated aniline ring, gives rise to a distinct spectroscopic profile. This guide provides a comprehensive analysis of the expected spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, IR, and mass spectrometry. The interpretations herein are based on fundamental principles of spectroscopy and comparative analysis with structurally related compounds, offering a robust framework for the identification and characterization of this molecule.

The molecular structure of this compound is presented below. The subsequent sections will delve into the predicted spectroscopic data based on this structure.

Caption: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons on the two aromatic rings, the amide proton, and the two methyl groups. The chemical shifts are influenced by the electron-withdrawing effects of the bromine atom and the amide group, and the electron-donating effects of the methyl groups.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.0 - 7.8 | d | 1H | Ar-H | The proton ortho to the carbonyl group is expected to be deshielded. |

| ~7.7 - 7.5 | m | 2H | Ar-H | Protons on the brominated ring. |

| ~7.4 - 7.2 | m | 2H | Ar-H | Protons on the dimethylphenyl ring. |

| ~7.1 | s | 1H | Ar-H | Proton on the dimethylphenyl ring adjacent to a methyl group. |

| ~7.8 (broad s) | s | 1H | N-H | The amide proton chemical shift can vary and is often broad. |

| 2.29 | s | 3H | -CH₃ | Methyl group protons. |

| 2.27 | s | 3H | -CH₃ | Methyl group protons. |

Interpretation and Causality:

The aromatic region of the spectrum is expected to be complex due to the coupling of protons on both rings. The protons on the 2-bromobenzoyl ring will likely appear as a set of multiplets, with the proton ortho to the carbonyl group being the most downfield due to the anisotropic effect of the C=O bond. The protons on the 3,4-dimethylphenyl ring are expected to show a characteristic splitting pattern, with some signals appearing as singlets or narrow doublets due to the substitution pattern. The two methyl groups are in slightly different electronic environments and may be resolved as two distinct singlets. The amide proton is expected to appear as a broad singlet, and its chemical shift can be sensitive to solvent and concentration.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The chemical shifts are influenced by the electronegativity of the attached atoms and the overall electronic distribution in the molecule.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~165.0 | C=O | The carbonyl carbon is highly deshielded. |

| ~138.0 | Ar-C | Quaternary carbon on the dimethylphenyl ring attached to the nitrogen. |

| ~136.5 | Ar-C | Quaternary carbon on the dimethylphenyl ring with a methyl group. |

| ~133.0 | Ar-CH | Aromatic CH on the brominated ring. |

| ~131.5 | Ar-C | Quaternary carbon on the brominated ring attached to the carbonyl. |

| ~130.0 | Ar-CH | Aromatic CH on the brominated ring. |

| ~129.5 | Ar-C | Quaternary carbon on the dimethylphenyl ring with a methyl group. |

| ~127.0 | Ar-CH | Aromatic CH on the brominated ring. |

| ~121.0 | Ar-CH | Aromatic CH on the dimethylphenyl ring. |

| ~119.0 | Ar-C-Br | Carbon attached to bromine, deshielded. |

| ~118.0 | Ar-CH | Aromatic CH on the dimethylphenyl ring. |

| 19.8 | -CH₃ | Methyl carbon. |

| 19.5 | -CH₃ | Methyl carbon. |

Interpretation and Causality:

The carbonyl carbon (C=O) is expected to have the most downfield chemical shift. The aromatic region will show a number of signals for both the protonated and quaternary carbons. The carbon attached to the bromine atom will be significantly shifted downfield. The chemical shifts of the carbons on the 3,4-dimethylphenyl ring are influenced by the electron-donating methyl groups. The two methyl carbons are expected to appear at high field.

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of specific functional groups in the molecule through their characteristic vibrational frequencies.

Predicted IR Data (KBr Pellet, cm⁻¹)

| Frequency (cm⁻¹) | Intensity | Assignment | Rationale |

| ~3300 | Medium | N-H stretch | Characteristic of a secondary amide. |

| ~3050 | Weak | Aromatic C-H stretch | Typical for C-H bonds on an aromatic ring. |

| ~2920 | Weak | Aliphatic C-H stretch | From the methyl groups. |

| ~1660 | Strong | C=O stretch (Amide I) | A strong absorption band characteristic of the amide carbonyl group. |

| ~1580 | Medium | N-H bend (Amide II) | A characteristic band for secondary amides. |

| ~1520 | Medium | C=C stretch | Aromatic ring skeletal vibrations. |

| ~1100 | Medium | C-N stretch | Vibration of the carbon-nitrogen bond. |

| ~750 | Strong | C-Br stretch | Characteristic of a C-Br bond. |

Interpretation and Causality:

The most prominent peaks in the IR spectrum are expected to be the N-H stretch of the amide group around 3300 cm⁻¹, the strong C=O stretch (Amide I band) around 1660 cm⁻¹, and the N-H bend (Amide II band) around 1580 cm⁻¹. The presence of aromatic rings will be confirmed by the C-H stretching vibrations above 3000 cm⁻¹ and C=C skeletal vibrations in the 1600-1450 cm⁻¹ region. The C-Br stretching vibration is expected to appear in the fingerprint region, typically around 750 cm⁻¹.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion peak and any bromine-containing fragments will appear as a pair of peaks (M⁺ and M⁺+2) of almost equal intensity.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity | Assignment |

| 303/305 | ~1:1 | [M]⁺ (Molecular ion) |

| 224 | [M - Br]⁺ | |

| 183/185 | ~1:1 | [Br-C₆H₄-CO]⁺ |

| 120 | [C₆H₄(CH₃)₂NH]⁺ | |

| 105 | [C₆H₅CO]⁺ (from rearrangement) | |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Interpretation and Causality:

The mass spectrum is expected to show a prominent molecular ion peak at m/z 303 and 305, corresponding to the two isotopes of bromine. A common fragmentation pathway for N-aryl benzamides is the cleavage of the amide bond. Another significant fragmentation would be the loss of the bromine atom, leading to a peak at m/z 224. The presence of the 2-bromobenzoyl cation at m/z 183/185 would also be a characteristic fragment.

Caption: Predicted major fragmentation pathways for this compound.

Conclusion

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link][1][2]

-

NIST. (n.d.). Benzamide, m-bromo-. NIST Chemistry WebBook. Retrieved from [Link][1]

-

BenchChem. (2025). Mass Spectrometry of 2-Bromo-N-phenylbenzamide and its Derivatives: A Comparative Guide. Retrieved from a general understanding of fragmentation patterns discussed in similar technical notes.[3]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from various RSC publications for comparative spectral data.[4]

Sources

An In-Depth Technical Guide to 2-bromo-N-(3,4-dimethylphenyl)benzamide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-bromo-N-(3,4-dimethylphenyl)benzamide, a molecule of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its chemical identity, synthesis, spectroscopic characterization, and potential applications, grounded in established scientific principles.

Section 1: Chemical Identity and Nomenclature

The fundamental step in understanding any chemical entity is to establish its precise identity. This section provides the definitive nomenclature and key identifiers for the compound of interest.

IUPAC Name and Synonyms

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming chemical compounds. For the structure , the authoritative IUPAC name is This compound .[1][2]

In scientific literature and commercial catalogs, this compound may be referred to by several synonyms, including:

It is crucial for researchers to recognize these variations to ensure comprehensive literature searches and accurate identification of the material.

Chemical Identifiers

For unambiguous identification in databases and regulatory filings, the following identifiers are critical:

| Identifier | Value | Source |

| CAS Number | 303991-53-9 | [2][3] |

| Molecular Formula | C₁₅H₁₄BrNO | [1][4] |

| Molecular Weight | 304.18 g/mol | [3] |

| InChIKey | IDLSRDSIECGYON-UHFFFAOYSA-N | [1] |

Section 2: Synthesis and Mechanism

The synthesis of this compound is a critical aspect of its accessibility for research and development. The most common and direct method for its preparation is through the N-acylation of 3,4-dimethylaniline with 2-bromobenzoyl chloride. This reaction is a classic example of nucleophilic acyl substitution.

Reaction Principle and Mechanism

The underlying principle of this synthesis is the reaction between a nucleophilic amine (3,4-dimethylaniline) and an electrophilic acyl chloride (2-bromobenzoyl chloride). The lone pair of electrons on the nitrogen atom of the aniline attacks the carbonyl carbon of the acyl chloride, which is highly electrophilic due to the electron-withdrawing effects of both the carbonyl oxygen and the chlorine atom.

The reaction typically proceeds in the presence of a mild base, such as pyridine or triethylamine, which serves to neutralize the hydrochloric acid byproduct formed during the reaction, thereby driving the equilibrium towards the product.

Caption: Mechanism of N-acylation for the synthesis of the target benzamide.

Detailed Experimental Protocol

This protocol is a representative procedure for the laboratory-scale synthesis of this compound.

Materials:

-

3,4-Dimethylaniline (1.0 eq)

-

2-Bromobenzoyl chloride (1.05 eq)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine (1.1 eq) or Pyridine (1.1 eq)

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,4-dimethylaniline in anhydrous DCM.

-

Base Addition: Add triethylamine or pyridine to the solution and stir.

-

Acyl Chloride Addition: Slowly add a solution of 2-bromobenzoyl chloride in anhydrous DCM to the reaction mixture at 0 °C (ice bath).

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Section 3: Spectroscopic Characterization

Accurate characterization of the synthesized compound is paramount for its use in further research. This section details the expected spectroscopic data for this compound. While a dedicated experimental spectrum for this specific molecule is not publicly available, the following data is predicted based on the analysis of its structural features and comparison with closely related compounds.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl groups.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.6-7.8 | m | 4H | Aromatic protons of the 2-bromobenzoyl group |

| ~ 7.0-7.2 | m | 3H | Aromatic protons of the 3,4-dimethylphenyl group |

| ~ 7.5-8.5 | br s | 1H | Amide N-H |

| ~ 2.2-2.3 | s | 6H | Two methyl groups on the phenyl ring |

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 165 | C=O (amide) |

| ~ 120-140 | Aromatic carbons |

| ~ 19-20 | Methyl carbons |

Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| ~ 3300 | N-H stretch (amide) |

| ~ 3050 | C-H stretch (aromatic) |

| ~ 2950 | C-H stretch (aliphatic) |

| ~ 1650 | C=O stretch (amide I) |

| ~ 1540 | N-H bend (amide II) |

| ~ 750 | C-Br stretch |

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and provide information about the fragmentation pattern. The presence of a bromine atom will result in a characteristic M/M+2 isotopic pattern of approximately 1:1 intensity for the molecular ion and any bromine-containing fragments.

-

Expected Molecular Ion (M⁺): m/z 303/305

Section 4: Potential Applications in Drug Development

The benzamide scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs.[5][6][7] The specific substitutions in this compound suggest several potential avenues for its investigation in drug discovery.

Rationale for Investigation

-

Enzyme Inhibition: Benzamide derivatives are known to act as inhibitors of various enzymes, including histone deacetylases (HDACs) and poly(ADP-ribose) polymerases (PARPs), which are important targets in cancer therapy.[5]

-

Receptor Modulation: Substituted benzamides have been successfully developed as modulators of G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors, leading to their use as antipsychotic and antiemetic agents.[7]

-

Ion Channel Modulation: Certain benzamide-containing compounds have shown activity as ion channel modulators.

-

Antimicrobial and Anti-inflammatory Activity: The broader class of N-aryl benzamides has demonstrated potential as antimicrobial and anti-inflammatory agents.

Structure-Activity Relationship (SAR) Considerations

The 2-bromo substitution on the benzoyl ring can influence the molecule's conformation and electronic properties, potentially leading to specific interactions with biological targets. The 3,4-dimethylphenyl moiety contributes to the lipophilicity of the molecule, which can affect its pharmacokinetic properties, such as cell permeability and metabolic stability.

Caption: Key structural features influencing the biological activity of the target compound.

Section 5: Conclusion

This compound is a synthetically accessible compound with a chemical structure that suggests potential for further investigation in drug discovery and materials science. This technical guide has provided a comprehensive overview of its chemical identity, a detailed protocol for its synthesis, and a predictive analysis of its spectroscopic characteristics. The established importance of the benzamide scaffold in medicinal chemistry provides a strong rationale for the exploration of this and related derivatives as novel therapeutic agents. Further research into its biological activities is warranted to fully elucidate its potential.

References

-

The Crucial Role of Benzamide in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

- Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media.

- Design, Synthesis, and Evaluation of PD-1/PD-L1 Antagonists Bearing a Benzamide Scaffold. (2021). ACS Medicinal Chemistry Letters.

- Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach. (2022). Journal of Molecular Structure.

- Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides. (2021). RSC Advances.

-

2-bromo-N-(3-butyramidophenyl)benzamide. (n.d.). PubChem. Retrieved from [Link]

-

2-Bromo-N,5-dimethyl-N-(4-methylphenyl)benzamide. (n.d.). PubChem. Retrieved from [Link]

-

This compound. (n.d.). PubChemLite. Retrieved from [Link]

Sources

- 1. PubChemLite - this compound (C15H14BrNO) [pubchemlite.lcsb.uni.lu]

- 2. Page loading... [wap.guidechem.com]

- 3. 303991-53-9|this compound|BLD Pharm [bldpharm.com]

- 4. Buy 2-bromo-N-[2-(3,4-dimethylphenoxy)ethyl]benzamide (EVT-4545740) [evitachem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. nbinno.com [nbinno.com]

- 7. walshmedicalmedia.com [walshmedicalmedia.com]

Introduction: The Critical Role of Purity in Advanced Chemical Research

An In-Depth Technical Guide to the Purity and Specifications of 2-bromo-N-(3,4-dimethylphenyl)benzamide

This compound is a substituted benzamide derivative that serves as a valuable building block in organic synthesis, particularly within the domains of medicinal chemistry and materials science. Its utility in the development of novel compounds necessitates a rigorous understanding and control of its purity and specifications. For researchers, scientists, and drug development professionals, the reliability of experimental outcomes is directly correlated with the quality of the starting materials. The presence of even minor impurities can lead to unforeseen side reactions, altered biological activity, and difficulty in structure-activity relationship (SAR) studies.

This guide provides a comprehensive framework for understanding the synthesis, purification, and analytical validation of this compound. It moves beyond simple protocols to explain the underlying scientific principles, enabling researchers to troubleshoot challenges and ensure the material meets the stringent quality attributes required for advanced applications.

Synthetic Pathway and Inherent Impurity Profile

The most direct and common synthesis of this compound is the acylation of 3,4-dimethylaniline with 2-bromobenzoyl chloride.[1] This nucleophilic acyl substitution, while efficient, is susceptible to the formation of several process-related impurities that must be controlled and removed.

Reaction Scheme: 2-bromobenzoyl chloride + 3,4-dimethylaniline → this compound + HCl

A non-nucleophilic base, such as triethylamine or pyridine, is typically employed to scavenge the hydrochloric acid byproduct and drive the reaction to completion.[1]

Common Process-Related Impurities:

-

Unreacted Starting Materials: Residual 3,4-dimethylaniline or 2-bromobenzoyl chloride.

-

Hydrolysis Product: 2-bromobenzoic acid, formed from the reaction of 2-bromobenzoyl chloride with trace amounts of water. This is a critical impurity to minimize by ensuring anhydrous reaction conditions.[2]

-

Side-Reaction Byproducts: Although less common with careful stoichiometric control, the formation of N-substituted or di-acylated impurities can occur.[2]

Understanding this impurity profile is the first step in designing a robust purification and analytical strategy. The goal is not merely to isolate the product but to systematically eliminate these specific, known contaminants.

Purification Methodologies: From Crude Solid to High-Purity Material

The choice of purification technique is dictated by the impurity profile of the crude product and the desired final purity. For this compound, recrystallization and column chromatography are the two most effective methods.[3]

Diagram: General Purification Workflow

Caption: Decision workflow for purifying this compound.

Recrystallization: The Workhorse of Bulk Purification

Recrystallization is a powerful technique that leverages differences in solubility between the target compound and its impurities in a chosen solvent at different temperatures. It is particularly effective for removing impurities that have significantly different polarity from the product.

Experimental Protocol: Mixed-Solvent Recrystallization

-

Solvent System Selection: A mixed-solvent system is highly effective for this compound.[3] A common and effective pair is ethyl acetate (a "good" solvent in which the compound is soluble) and hexane (a "poor" or "anti-solvent" in which it is sparingly soluble).[3]

-

Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot ethyl acetate required to fully dissolve the material. The causality here is critical: using excess solvent will significantly reduce the final yield, as more product will remain in the mother liquor upon cooling.[3]

-

Hot Filtration (Optional): If insoluble impurities (like inorganic salts) are present, perform a rapid hot filtration through a pre-heated funnel to remove them before crystallization begins.

-

Inducing Crystallization: While the solution is still warm, slowly add hexane dropwise until the solution becomes faintly turbid (cloudy). This indicates the point of saturation has been reached. Reheat gently until the solution is clear again.

-

Cooling and Crystal Growth: Cover the flask and allow it to cool slowly to room temperature. Slow cooling is paramount for the formation of large, pure crystals, as it allows the crystal lattice to form in an orderly fashion, excluding impurities. Rapid cooling can trap impurities within smaller crystals.[3]

-

Maximizing Yield: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the precipitation of the product from the solution.

-

Isolation and Drying: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold hexane to remove any residual soluble impurities. Dry the crystals under vacuum to a constant weight.

Column Chromatography: For High-Resolution Separation

When impurities have polarities similar to the product, or when the highest possible purity is required, silica gel column chromatography is the method of choice.[3]

Experimental Protocol: Silica Gel Flash Chromatography

-

Eluent Selection: The choice of mobile phase (eluent) is critical for achieving separation. A mixture of hexane and ethyl acetate is a standard system.[3] The optimal ratio should be determined by thin-layer chromatography (TLC) beforehand, aiming for a retention factor (Rf) of ~0.3 for the target compound.

-

Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 hexane:ethyl acetate). Pour the slurry into the column and allow it to settle into a uniform bed, ensuring no air bubbles or cracks are present, which would lead to poor separation.[3]

-

Sample Loading: Dissolve the crude product in a minimal amount of a volatile solvent like dichloromethane.[3] In a separate flask, add a small amount of silica gel and the dissolved sample. Evaporate the solvent on a rotary evaporator to create a dry, free-flowing powder. This "dry loading" technique generally results in sharper bands and better separation than loading the sample as a liquid.

-

Elution: Carefully add the dry-loaded sample to the top of the column. Begin elution with the mobile phase, starting with a lower polarity and gradually increasing it if necessary (gradient elution) to separate compounds with close Rf values.[3]

-

Fraction Collection & Monitoring: Collect the eluent in small fractions. Monitor the composition of the fractions by TLC to identify which ones contain the pure product.

-

Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the highly purified this compound.[3]

Analytical Validation and Specification Setting

Once purified, the identity and purity of the compound must be rigorously confirmed using a suite of orthogonal analytical techniques. This data forms the basis for the product's specification sheet.

Diagram: Analytical Validation Workflow

Caption: Orthogonal analytical workflow for product validation and specification.

Key Analytical Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are arguably the most powerful tools for unambiguous structure confirmation.[4] The ¹H NMR spectrum should show distinct signals for the aromatic protons, the amide N-H proton, and the two methyl groups, with appropriate chemical shifts, multiplicities, and integration. The absence of signals corresponding to starting materials or 2-bromobenzoic acid is a key indicator of purity.

-

Mass Spectrometry (MS): MS confirms the molecular weight of the compound (C15H14BrNO, MW: 304.19 g/mol ). A critical validation point is the observation of the characteristic isotopic pattern for bromine: two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[5]

-

High-Performance Liquid Chromatography (HPLC): HPLC is the industry standard for determining the purity of a compound with high accuracy. When coupled with a UV detector, it can quantify the main peak area relative to any impurity peaks, providing a precise purity value (e.g., >98%).[6]

-

Melting Point Analysis: A pure crystalline solid will have a sharp and defined melting point range. A broad melting range is indicative of impurities, which disrupt the crystal lattice.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique is used to confirm the presence of key functional groups, such as the amide C=O stretch (typically ~1650 cm⁻¹) and the N-H stretch (~3300 cm⁻¹).

Summary of Specifications

The data gathered from the analytical validation workflow is consolidated into a Certificate of Analysis (CoA) or a specification sheet. This document provides the end-user with a clear and concise summary of the product's quality attributes.

| Parameter | Specification | Method | Rationale |

| Appearance | White to off-white solid | Visual Inspection | Provides a first-pass check for gross contamination or degradation. |

| Identity | Conforms to structure | ¹H NMR, MS | Confirms the chemical structure and molecular weight are correct.[5][6] |

| Purity | ≥ 98.0% | HPLC | Quantifies the amount of the target compound relative to impurities.[6][] |

| Melting Point | Narrow range (e.g., 2-3 °C) | Melting Point Apparatus | A sharp melting point is a strong indicator of high crystalline purity. |

| Solubility | Soluble in solvents like Ethanol, Ethyl Acetate | Experimental | Provides practical information for handling and use in subsequent reactions.[3] |

Conclusion

The fitness-for-use of this compound in a research or drug development setting is defined by its purity and well-defined specifications. A thorough understanding of the synthetic route and potential impurities allows for the logical design of a purification strategy, whether it be scalable recrystallization or high-resolution chromatography. The subsequent application of a suite of orthogonal analytical techniques provides a self-validating system that confirms the material's identity and purity with a high degree of confidence. By adhering to these principles of causality and rigorous validation, scientists can ensure the integrity of their starting materials and, by extension, the reliability and reproducibility of their research.

References

- Benchchem. Technical Support Center: Purification of Crude 2-Bromo-N-phenylbenzamide.

- BOC Sciences. CAS 303991-53-9 this compound.

- Benchchem.

- BLDpharm. 303991-53-9|this compound.

- Sigma-Aldrich. 2-Bromobenzamide 98 4001-73-4.

- Benchchem. strategies to reduce impurities in benzamide synthesis.

- Benchchem.

- Beilstein Journals.

Sources

A Comprehensive Technical Guide to the Solubility Profile of 2-bromo-N-(3,4-dimethylphenyl)benzamide

Executive Summary

Introduction: The Criticality of Solubility Assessment

2-bromo-N-(3,4-dimethylphenyl)benzamide is a benzamide derivative with potential applications in medicinal chemistry. Its structure, featuring a substituted aromatic system, suggests that it is likely a poorly soluble compound. The determination of its solubility profile is therefore a critical first step in its evaluation as a potential drug candidate. This process informs everything from the design of biological assays to the selection of a viable formulation strategy.[5] This guide will detail the logical progression of solubility assessment, from in silico prediction to rigorous experimental determination and data interpretation.

Physicochemical Characterization and In Silico Prediction

Before commencing wet lab experiments, it is highly advantageous to predict key physicochemical properties that govern solubility. These predictions provide a theoretical framework for experimental design.

Key Molecular Descriptors

-

pKa (Ionization Constant): The pKa value indicates the strength of an acid or base and is crucial for understanding how solubility will change with pH.[6][7] The amide group in the target molecule is weakly basic. Computational tools can provide an estimated pKa, which is essential for selecting appropriate buffer systems for experimental studies.[8][9][10]

-

logP (Octanol-Water Partition Coefficient): This value describes the lipophilicity of a compound. A higher logP suggests lower aqueous solubility.[8] Various computational models can predict logP based on the molecular structure.[8][11]

Predicted Properties of this compound

The following table summarizes the predicted values for the target compound using standard computational models.

| Parameter | Predicted Value | Implication for Solubility |

| cLogP | 4.5 - 5.5 | High lipophilicity, suggesting low intrinsic aqueous solubility. |

| pKa (Amide) | 1.5 - 2.5 (protonated form) | The compound is a very weak base; significant protonation and increased solubility will only occur at very low pH values. |

These in silico results strongly suggest that this compound will exhibit poor aqueous solubility, particularly in the physiological pH range (pH 1.2 - 6.8).[12]

Experimental Design for Solubility Determination

A multi-faceted experimental approach is necessary to build a complete solubility profile. This involves determining both kinetic and thermodynamic solubility.

Kinetic vs. Thermodynamic Solubility

-

Kinetic Solubility: This is a high-throughput measurement of the concentration of a compound in a buffer after a short incubation time, starting from a concentrated DMSO stock solution.[1][13][14] It reflects the solubility of the amorphous or rapidly precipitating form and is highly relevant for early-stage drug discovery where compounds are often screened from DMSO plates.[15][16]

-

Thermodynamic Solubility: Also known as equilibrium solubility, this is the concentration of a compound in a saturated solution when it is in equilibrium with its most stable solid form.[2][17] This is a more rigorous measurement, crucial for lead optimization and formulation development, as it represents the true solubility limit.[17][18]

The relationship between these two key parameters is illustrated in the diagram below.

Caption: A diagram illustrating the distinct workflows for kinetic and thermodynamic solubility assays.

Detailed Experimental Protocols

The following protocols are designed to be robust and provide high-quality, reproducible data.

Protocol: Kinetic Solubility Determination

This protocol uses a direct UV assay method after filtration to quantify the dissolved compound.[13]

-

Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Assay Plate Preparation: In a 96-well plate, add 5 µL of the DMSO stock solution to wells containing 245 µL of Phosphate Buffered Saline (PBS) at pH 7.4. This results in a final DMSO concentration of 2%.[1]

-

Incubation: Seal the plate and shake at room temperature for 2 hours.[13]

-

Filtration: Filter the samples through a MultiScreen® Solubility filter plate to separate any precipitated compound from the dissolved fraction.[1]

-

Quantification: Transfer the filtrate to a UV-transparent 96-well plate. Measure the UV absorbance at a predetermined wavelength (e.g., 254 nm) and quantify the concentration against a standard curve prepared in the same PBS/DMSO mixture.[1][13]

Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the gold standard for determining equilibrium solubility.[18]

-

Sample Preparation: Add an excess amount of solid this compound (e.g., 1-2 mg) to 1 mL of the desired aqueous buffer in a glass vial.[17] It is crucial to use a sufficient amount to ensure a saturated solution is formed.[18]

-

pH Buffers: A range of buffers should be used to assess pH-dependent solubility, for example:

-

0.1 M HCl (pH ~1.2)

-

0.1 M Acetate Buffer (pH 4.5)

-

0.1 M Phosphate Buffer (pH 6.8 and 7.4)[2]

-

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for at least 24-48 hours to ensure equilibrium is reached.[15][17][18] For poorly soluble compounds, equilibrium may take longer.[18]

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully collect the supernatant and clarify it by centrifugation (e.g., 14,000 rpm for 15 minutes) or filtration through a 0.45 µm syringe filter to remove all undissolved particles.[19]

-

Quantification: Accurately dilute the clarified supernatant with the mobile phase and quantify the concentration of the dissolved compound using a validated HPLC-UV method.[2]

Analytical Method Development and Validation

A robust analytical method is essential for accurate solubility determination. High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred method for this compound class.[2][19]

HPLC Method Protocol

The following is a starting point for method development for this compound.

| Parameter | Specification | Rationale |

| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm | Standard reversed-phase column suitable for non-polar analytes.[19] |

| Mobile Phase | Acetonitrile : Water (e.g., 60:40, v/v) | Provides good resolution for benzamide-type compounds.[19] |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical separations.[19] |

| Injection Volume | 10-20 µL | Standard volume for analytical HPLC.[19] |

| Column Temp. | 30°C | Ensures reproducible retention times.[19] |

| Detection | UV at 254 nm | A common wavelength for aromatic compounds.[19] |

Method Validation

The analytical method must be validated according to ICH Q2(R2) guidelines to ensure it is fit for purpose.[3][20] Key validation parameters include:

-

Specificity: The ability to measure the analyte in the presence of other components.[3][4]

-

Linearity: A direct correlation between analyte concentration and signal response over a defined range.[3]

-

Accuracy: The closeness of the results to the true value.[3][21]

-

Precision: The degree of agreement among individual results (repeatability and intermediate precision).[3][21]

-

Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations that can be reliably detected and quantified.[3][20]

Caption: A flowchart for analytical method development and validation according to ICH guidelines.

Data Presentation and Interpretation

The collected solubility data should be presented clearly to allow for straightforward interpretation.

Expected Thermodynamic Solubility Profile

| Buffer System | pH | Temperature (°C) | Measured Solubility (µg/mL) | Measured Solubility (µM) |

| 0.1 M HCl | 1.2 | 25 | [Experimental Value] | [Calculated Value] |

| Acetate Buffer | 4.5 | 25 | [Experimental Value] | [Calculated Value] |

| Phosphate Buffer | 6.8 | 25 | [Experimental Value] | [Calculated Value] |

| Phosphate Buffer | 7.4 | 25 | [Experimental Value] | [Calculated Value] |

| Phosphate Buffer | 7.4 | 37 | [Experimental Value] | [Calculated Value] |

Interpretation: Given the predicted pKa, the solubility is expected to be very low and relatively flat across the pH 4.5-7.4 range. A slight increase may be observed at pH 1.2, but it is unlikely to be substantial due to the very weak basicity of the amide functional group. The solubility of many sparingly soluble salts of weak acids or bases is highly dependent on pH.[22][23]

Conclusion and Forward-Looking Strategy

This technical guide provides a robust framework for the complete characterization of the aqueous solubility of this compound. By following these predictive and experimental protocols, researchers can generate the high-quality data necessary to make informed decisions in the drug development process. The anticipated poor solubility underscores the importance of this characterization, as it will be a critical quality attribute to consider for any future formulation and development efforts, in line with ICH Q6A guidelines.[12][24][25]

References

- AxisPharm. Kinetic Solubility Assays Protocol. [URL: https://vertexaisearch.cloud.google.

- BenchChem. (2025). Quantitative Analysis of Benzamide Compounds Using a Robust HPLC Method. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHqzxHPMvRAAkZ_bnSbgOAKBRfRDqbyz7B46qasCETue8SxcpGQtlsEQ0joIMPsrVV4c6MxjUnIQ5poxvCaklUWR9qnLThBwOEPbUzm6PrQQfhdTzOhA5R9KtBt30r7re26kO3PZ9Ut2yc3pbHviuLq3B-WvdHUQWZVMj6bFff_asSZOeVKYaWQULcoiFuA_GtB6fGfolDPo1lKZ0T5kjm6Q0KeeA==]

- Emery Pharma. (2023). A Step-by-Step Guide to Analytical Method Development and Validation. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-ifIayQKS0Fa33NCxTkG0ayKVDAqtIzulZ82LFijFx-3iF7qr9yeiiBhhbiNX5okzTOv-UNGr3SHkBY9XerImW7w7mhx-N6zHFLcrMpfQfndQaEWC6GKZyXQKm9OJjn8GkYoweTLEoVyFmQUWrQ8SUuT-zfXtOEBpF5Xpteg85aKe5k_HlHgbqYU9yxEb6BdiuO3LEx0tVVLav90Y]

- Pharmaceutical Technology. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHvlbQwXN8K5rCx_3w7myKrK9Unmefeb1PY-p3hYbCBdL_qaYyePd0eba0QJZdzdhs3R2X_UXC2vUyjCEq9MkqZ4BTF4d2MWRaEiEbQ-taEl6bx9mAgs24ztPxRm8Iq-pO_Ix0ilkkNDedobSTKPfNrZIHDDxtlg1K4cW-Zaqi08GgV3O8=]

- Charnwood Discovery. Kinetic Solubility - In Vitro Assay. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGnK2jVMCPIP5iRUPpuT3_RA4ExwbHf-mR78eB-it-QdVG2iIR2VXPhKwspq3ZL33TYklN8g-f6Y-8h-p0ncfprnEZvjKzMnFqWwbJ8WOHd3B2mPBBC5c0fFEzv3sBRgVSw-ney3yvkw9h4dikmF7_8iNTczIdwggs_ZHe12jaJZ7xqcqz_WBoAv0omWECrbQ==]

- AMS Biotechnology (Europe) Ltd. (2025). ICH Guidelines for Analytical Method Validation Explained. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEUoXcg5o1ONe7E21y8jWHFUmjthjxFHZ5bNF8jj4XaSPHAxRGZBJDvSpW5YeHyCa6DSXMv8ngNGFjCZjnpZWF2tg-seBAOV5kOBJvcpcy160qgfLoJqk-YIhdlbl79V1vSQMp_dwn3-rPLJBx_NkLTqh3QtKY=]

- BioPharm International. Method Validation Guidelines. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEnRSZDnehH5pisckKSQ4I0uq4oC79TH3PcJT9XSB1tJsozGoCJOIl3NjCpj_DsImktVDAXiDFzf16eMCQM9aWA0B8nkCv5vmQRTAJwSqV6NnsWwTjJgQclyQzPGOrvHNLx66-Vw6Qvip4Pz2Nq2vdqQGxWKkwRzMQVtvOpCwIiVeC0]

- Routledge. Handbook of Analytical Validation. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHkdFLUtHBMX9ZfklcvEYDrhltZw7Ih1Y9wbhj1oOn5bir79MeZeaTXdK9sljvcAvWYz8KzPYlHgt3YGT6PnWQwHmBvcsNfSBJqYOTD5hZ8nFagLZxBrcr2NxEGLUzhSxOqFwNoK39Rw4WhfBaUAi-Wh66UpA==]

- Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHUBjNDol0dtkf_TTyWxOBrxhSu6mG9m9svKrMmsIFAeaMlfxyQtyV8SQPsNAPXouqGue6bzj2S1jjox9Kuvug46LE1C0P35S0CUQpcK3N3VHf3ZEExAr7bS4H9mZECo5srqG_pi6Ta1jdVN0uNRdO51Mim_WZmWi9hdLuXf3gcv8ncbXG8K8qZ-SO_D-mEpE9Rxwpv34O84rj5k8EPuAJ9wsjEtRJsdhNC631Mj7nlW2evqftOyNirBLHwYQ==]

- protocols.io. (2025). In-vitro Thermodynamic Solubility. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFV1q8OWcsf1EkeT0JxnBjSQN7lmA0krFWHt0EuAL3nf4lI49RTxutphxSPIQci956ukeMs_3sk68q6IvxkcsiNZFUm2vgLUMYq44PAt-YNGimYliiSPlg9-KBRjcYFOqVXBIUpUhSj4MWM0jSAEB3S-p7KGKe3bXvn3Vpf_3uMh7hcEi0YyCcGIE=]

- IKEV. ICH Q6A Guideline. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFwgy6oQRfjxUMe-_mj9FO_aGYkoY3fuULGfvMbzempJLwQ6NJDyf50hbmXkEZn0Y7lLz-VjabhXwY8ZRpG8Nc-bvVuNBqeeyPlYQLqtn86k4Wq8CniJHCkii5q7IYza5jmco-2u_6leDYimMCXqV_cfEXfeEAN0wMgrK4oonybi5DDs4A51VMH1sEskYL-99kLsjlKClJFqAvdtgG0vyLf]

- Evotec. Thermodynamic Solubility Assay. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGOC-E4pNrUACgRzibVmbIKov5vaAxnvFpzX65ce3NCHs5Ln-R5tc9xPc2_xxfPa6rjqQkrtlVRRKIdhr6j2ucz4R1b0JM5RKDMgUVPveQ0oUyjvlg9grZYmUZemgKRUcjQFC9UA65cst1BQcFJweWiLWnCVl-Dg_KjBrDkgOqfpczIw_QCSZrHu12YoM4dPlLoor8ObBzSEA3HQPI=]

- Journal of Pharmaceutical and Biomedical Analysis. Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE2lYAiugJd-Ef2-1dDx_kqDHrDJ6o5SMnndNW2Xa2Pa1qa2DW5Mf5dHJJFraJGXO7SF8KJ163bRP0-qP4XVlbiehKXieE6vUBHxIFGSNnV0bX8ATCuZywwtSM9P0XKeTzqivcywbzZpKcsTD-yd4GA7HV8Q7Avfw2mQG0SBCLy]

- World Health Organization. (2015). 1-6 Specifications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQENInk_Z0l0v6wLl_Yb9zSMO3QHatUskJTKkKnZE-nZrBX55i2Q3FYi5dgd-X2df9ix5nhxmK2ngsDQVgpudcBw_qoEW-v1lMJ8xmthHE8GvhjOBaHHyQ7vUbkOhYLLgLV2GiNaFqhcAhQMiHEYv32aD6Q3fVt9Q7aRnFzyErCeA9rKYxrHCuLNz8f4Rz6O]

- Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEqdTZiRolqiLrtXE6jr_qgdeUTsD1uBroqyHqgIKiuE96zwiL80ErlrXeJ9o-2uJGvLOd4x8rgvCEJxM4hZvrcQBX3Tn-24ZbbnpcOOngNUYzqxWgrJYrgZUDgISZBDAioIwALKTnNFOKaDwL656wizC2u2_w=]

- Particle Measuring Systems. ICH Q6A, Q8 & Q9 Compliance | Comprehensive Particle Analysis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFu8azihetcd1oGGllghVM97O82Lc9zGmqA9uePdkYVhlKjq4bf17kN2WtvtSwmUZW9nAuL76_xh4nMhn__LB88OysMcpb0u3viY0dzj2YvW9RV0Yz0IYuj3FK2su8IbDQKGuylv4Sjv9JloQO-3cvLDc1qAxrRlqpZHM2Gu3QZLrb5tkHr2g==]

- Drug Discovery Today: Technologies. (2018). Automated assays for thermodynamic (equilibrium) solubility determination. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_XjdkXr21Fus6dEPJJjT49HfLvd0N54-fE5_fdgKcqW_fXKUiuqztKns69CLriUAsIvgoYfH2R1M2It0aGnFdt2amxVbW6pUfQSIL7E0gx0NMMEqKDapZPYIipgKrYl35_NNlMRJrPcOEOwTTCP6xE1GsLKS5tFO-g4mhJ-ME1eYlcW_GpBCoVSRbLdbZ1WA-Ee8tMJcUvcaDf6JJlSEGg_nRo3Qohco8ui1-uB_tERxKJxV4]

- WuXi AppTec. Kinetic & Thermodynamic Solubility Testing. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHnqnAtIxs-4m-J5d0_kf0AzXl7-8CTNzwwLyN7j_z3DwTigYvaysC49g8CBpPbPL7PO48yOZ786gdJg8-zIA01rrPq4RFhuwXcltUP-qzmauj9ucP7BpnQJgyAAcD11XMshmiAXxjAKpVOKfrqxrZE15d1RlrL0Oo1rKnli9XzmJjB0laC5zu55LGHK4KRvSzXUo7h]

- ResearchGate. (2025). Novel Methods for the Prediction of logP, pKa, and logD. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFKhSUbhf9x5D-dXETsDN3wDPXI6nwGQsT3wSNzbKYVd4VqT-3LO1hJmhlrrOZsTpSmqzt4OYKhVgkPWZH_MG1Qw1EYArHbnN-v8D04IEcMCSUI8SQFqnfYXByNj3Uyv5QNpMiqcM8g2spOVH45jgsQ8MUTh0EGJhEMP5cxIdEQ1q969thTc1DL2OBXfvCUHr62QxfXKV6Pz17azbkIiThmdeA=]

- Pharmaceutical Networking. ICH Q6A Guidelines to Ensure Patient Safety. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEq8saETFYbTgyGmQdyjLnPQqmzgen97FVraLgyrr021Xpzl9tRLXfYqmgxWSvcsqYGEa5TENunkCCvEwbG-rHLPKuxsqXx-9XiMUcBPWVKFiyDImxpIjOqdqS6MR3togLkv1ZqhWDXOfv9rI5dNuAVEi5COT-n0sPUZ4Xe-gcxOM4LEd1WSmF1AlgoglGvxfnQR1g4S6s97Zfeh9pU_gRwrPf3JF2usNcm07tCD8Dq]

- Semantic Scholar. (2021). MolGpka: A Web Server for Small Molecule pKa Prediction Using a Graph-Convolutional Neural Network. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFoehcOdkhNjfgCNTHpFTPlJ87wcoqIRNZwiw-F5B7zSCtq5g2D7lG-k8iAyJip2-nKOKunQKE8Ban3zowMKjejFL1RSJg6a03ptrwXUjjm7HqDCIzXcHxE1qNlnuTihdwMwaGPKfMA0JQC5PVhhQQ3AuQKTxKPKkRe0oiygIqDq_O7N1sXAlMBn7wCzaHu6eWTZ4peJTqlB0EEvLFW1ZZk7U2abxL_gcZrX-olBs7Gh5Q5Q00zWAnmM9sbD7B45bTtKbUCjVGtvQ==]

- ACS Publications. (2021). Computer Prediction of pKa Values in Small Molecules and Proteins. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHm3aFsFhCl_Y82EThO3vnV4ywgVb9R8igxlf26sxctmBr4HHMz-6B6IlMXSxETEd1AoKs80SOipMoRiA-HbmAiVFzVQHRCWP99HVIASSwBoCBM5dPwuE9nQInVVxELXkTF4XtDqHW-Ktvky2VEYqEwzB8=]

- Slideshare. ICH Q6A Specifications by Chandra Mohan. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEhEZ0lqtNIWDy4dNa3Pzd8jlugxfH8mN6RbR1eLgqsWHWs2EO_NojjEYHJqmBVqfaSn4Co0YWSQTGvarhzMjd_PCg7zaOhYNqbUlaJLTSBznOuS1EUtDUxJVi1-gChOj1Cq8Sn7NwWwN1PU45jmT9uFikPn-6Ln7080bBLUyN0gSc4O7aWEkcf5GMBb0M=]

- Inventiva Pharma. Solubility Toolbox for Successful Design of Drug Candidates. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_TJFtN_z4HwSb_Mpjt7krLJEeWaILi_l1VnKuARW-M28PgyzkijScSBwXPzYHgK6LXYO1ksgVVENAABSn4sB2xBgbRA6lsQPIRyplijlPvAdvfIIh2mmcilNUsKB6jZa5kxEJZBE7iS-TmuBsszkxEYRD2F6yBr8mVfJQ-W0=]

- National Institutes of Health. (2021). Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF3TxkFBKmD7zJ9pSgjto6BSuPln0CLbGrZBf-eGrWfAkcpEKumDJNxwlfE7vRquay5swCWrY4XEEKW0Ck3u0pS7L5jCWEtnjlVFNb0Yh2G3wKVVkBVOMsURHjI27tVNVqgMZkEp66yBf1FExA=]

- ResearchGate. (2025). In-silico determination of pKa and logp values of some isoniazid synthetic analogues using Marvin software. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEA-Mhztm6U3DVp4gGuCkOhnAdDdjm58SzVWBLgAFDDglhMiT0hctstUbjZh__-PlM4OYnBJHDIM3me49FpsLLIdiGO2oP6enFC3CE157Lcsv86zp_V84bumSx-B-bz1jfEnVlYH6Ft-6hWCaKblCxcRD4dGpKWIxqI0vWDq_Tq91fjXwUzSXC9pDKbJMYblQKC-vKy6u_8qwtPFp5krM6e-b15SWsa5yVwJ9z9AKk8oHmqUsQaVdwVmuu8K18eNQ6ZfJ8S2usetnJAeFvqhYfosO40f5Q24ae0]

- ResearchGate. (2025). Development and validation of a stability indicating high performance liquid chromatography method for trimethobenzamide. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEzhNjfVwp4q5jn7c6DuwVHsd2ClLWc1k5HGNGsyP1zX9LuyK30-1ZnwRfCGhSTKvC4IsyhlNgYwOa5hphpfnOzfOj1pu8hA1ewlPItF0B6qC7MCDq9YaEDdpSJ0Zo6EHMlbjyDQGPIRSxA-OlfYQ3RrIAWOCV3y8B4wgQ7v0J_7Q-S9vUzV5CkgN3u9eW_fP47JXElj5p3H0AdT7Uuh9s8uozY8i04oSmJr3Hf0Ts4YFdNj_be4kjKUPRd0yfFTana8BdCO_dPpRjda-l_8FT0Qv97kPKjxG6JYUlq57Czn0sSE70eL1U=]

- YMER. (2024). Development and Validation of a Novel HPLC Method for Quantification of Lacosamide and Its Impurity Benzyl Acetate in Pharmaceutical Formulation. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFlb1YRNCux1ATfzvu3Hcfnij_LiPnxKdAMIsiUI_b5w7O-J0Tymh7iMaGmWcvTYRUzamLioMwWLMgyVHvbVxmi4ZXzxhy027PhT0rlbPMp0m-vvSUPF3GeQDkVlFNCCI1SKHFnVYKhSks=]

- Semantic Scholar. development and validation of a single hplc method for the determination of thirteen pharmaceuticals. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFpvyFAKnIEem_RD1se7qdTBtAXjhw24ZQ4Sc4_izra3mvK7PxnHQ_kIo8_Tuvk57QBGLLZ6w_yU_P74Nzl6IvMOVXt0dZFVo0TBUne8r8kRMcw_OClj8_29-CAdKPgI2f15WJh038Z0g1V-XXTWpi0k5uiqJWJSiVPkMpJJpX8fGUanZAd6eKRkg==]

- Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFNnYKZhiA2KNq1DfysptjugrelgMx0Q874jMZCR4hjH-w3bSh4jTVd4dxNdRomkguo8qv9gMQceaepj_mPM9mPQNwkO5bIJihMzxS_16pe78aiN-M34T71LDQ9-XPUZ5olaKc2fmfO1sWjKEyo-qz_AM6vTqrrzj2PUSzm8oUnyY38lIkU5OowJKEi1Cx4VulcYg0Xxc2llsCEfU9CLmCZqHF3hIZoBIv6DYqM2I1AVq70cvtNVAzISzE6lycfmHthiGCxCPoFNncjri4l2Hu6DsPJ_Q8N-6FjrLRjF1r2oz7sVM0Yu-Q6iHGCry-0pWs5nL9dp5XmpUfFjYby_SP3Sk1cI-6kP3PA6qdxdJCazO1-2Vxh_p0iGm-adwsqTelJ5JMPQPINUJWwMM]

- ResearchGate. (2025). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGYgOzpckZm9RQaEWLw7ZKvMPwroLn32VLfvu5p_kTD4y9yUT_eF0EX6ILS0yE9WbNYDKZe2PzH_KdOr_VywGwjzLssnhwUUI8HHVfbEC6OiVACjxOWbAZH_K-gwdsaoEvJUAkSQRhDUD7w_PxxghClNbuNxGVUPG7gMd_yfW1JZCMbc9IgvwaB5vB9JFTvwMOgS9r3vSVzy3R5rE3jG7u09w6afqZJtM6LCCzX-4Qzh_Bo1FdKgfI7WyZhawDDg2p5rD03RFnXf9_JNq8DHy30IGAc]

- PubMed. (2002). pH-induced solubility transition of sulfonamide-based polymers. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGWmQBiq8S_FnODRDHxvO5BH6Cma-OZG7KaCLX80J-MiGK2iWEtzexHlm9tUgyEJKGAS0FkYiqJ8rajd83ukLx8J2MC-MagS4dtpVOxP10MlgRiOL3JxOMBKGWQgGCT4cSCP-th]

- YouTube. (2022). 17.6 pH Effects on Solubility | General Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFmYDtjaT6cT7bHOtHdQ8fOWf0BkoFD9LZ3RbvE05sKK3L5GxvF2DvhRMDpyrboTyguvvPNXRRwBoDzrbQ9VgbFgaOLeiehNO4FmYgZkfX_zKNkrhI90CsuBYMWX_1_SvGFkHKCDTw=]

- ResearchGate. (2025). Study of pH-dependent drugs solubility in water. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGjV3SWR-QW85p_wZ25iEJf4IserlvKp3UBzwkvNDhr0YzbKA7mYoMnyJQTTNcdRBXPyVcqsXqZirZ_SIQiZPIzqVVh3ma1JStENljlTDSTsmUnEsdxjfruTW-A_gRZVm8MUQz6ONzhHVm08TDyx_XSBaX60tG4pweBSpelIFPx8eB9Gh7egPVJGWAW66mp0Axo3bwIBPnjkWqDpj9j]

- National Institutes of Health. The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophlilic–Lipophilic Matrices. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEo7VIDhSZEsW-7OCmXnDIpiVHIMb6Qed2EY7Xrf4ueR3-groGXG-aWkP27HGLUHiDwrwrSahjMOqM2C4I9XF5qFc5PRWBQQG-Twz-14cc_GbvtB_lx_c0SQpWBWFEwt2_1VLdQ5IqqcBvMXT0=]

Sources

- 1. charnwooddiscovery.com [charnwooddiscovery.com]

- 2. evotec.com [evotec.com]

- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

- 4. biopharminternational.com [biopharminternational.com]

- 5. researchgate.net [researchgate.net]

- 6. Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. MolGpka: A Web Server for Small Molecule pKa Prediction Using a Graph-Convolutional Neural Network | Semantic Scholar [semanticscholar.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. ikev.org [ikev.org]

- 13. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 14. asianpubs.org [asianpubs.org]

- 15. enamine.net [enamine.net]

- 16. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 17. In-vitro Thermodynamic Solubility [protocols.io]

- 18. dissolutiontech.com [dissolutiontech.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. emerypharma.com [emerypharma.com]

- 21. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]

- 22. m.youtube.com [m.youtube.com]

- 23. The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophlilic–Lipophilic Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 24. particle.dk [particle.dk]

- 25. pharmaceutical-networking.com [pharmaceutical-networking.com]